2,3-Dimethyl-1,3-butadiene

Catalog No.
S594487
CAS No.
513-81-5
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-1,3-butadiene

CAS Number

513-81-5

Product Name

2,3-Dimethyl-1,3-butadiene

IUPAC Name

2,3-dimethylbuta-1,3-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3

InChI Key

SDJHPPZKZZWAKF-UHFFFAOYSA-N

SMILES

CC(=C)C(=C)C

solubility

0.00 M

Synonyms

2,3-dimethyl-1,3-butadiene, 2,3-DM-B

Canonical SMILES

CC(=C)C(=C)C

The exact mass of the compound 2,3-Dimethyl-1,3-butadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8656. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethyl-1,3-butadiene (CAS: 513-81-5) is a highly symmetric, doubly substituted conjugated diene utilized extensively as a specialized monomer in advanced synthetic rubbers and as an electron-rich diene in complex cycloadditions. Structurally distinguished from 1,3-butadiene and isoprene by the presence of methyl groups at both the C2 and C3 positions, this compound exhibits enhanced steric bulk and increased electron density across the pi-system [1]. In industrial procurement, it is primarily sourced for the synthesis of high-damping elastomers, specialized plastic-rubber diblock copolymers, and as a highly predictable, regioselective building block in demanding Diels-Alder syntheses where mono-substituted dienes fail to provide sufficient reactivity or stereocontrol [2].

Attempting to substitute 2,3-dimethyl-1,3-butadiene with its more common structural analogs, such as isoprene or 1,3-butadiene, fundamentally alters both polymer thermodynamics and small-molecule reaction kinetics. In polymerization workflows, the dual methyl substitution introduces significant steric hindrance that drastically shifts the glass transition temperature (Tg) of the resulting polymer, transforming what would be a deep-freeze elastomer into a room-temperature plastic-like material [1]. In small-molecule synthesis, the absence of the second methyl group in isoprene lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly reducing the diene's nucleophilicity and increasing the activation barrier in aza-Diels-Alder reactions[2]. Consequently, substituting this compound with isoprene leads to sluggish reaction rates, lower yields, and a loss of the precise thermodynamic control required for advanced copolymer and active pharmaceutical ingredient (API) precursor manufacturing.

Massive Upward Shift in Polymer Glass Transition Temperature (Tg)

The dual methyl substitution on the butadiene backbone fundamentally alters the thermal properties of its resulting homopolymers. Differential scanning calorimetry (DSC) reveals that cis-poly(2,3-dimethyl-1,3-butadiene) exhibits a glass transition temperature (Tg) of approximately 2 °C. In stark contrast, the homopolymer of the mono-methylated analog, cis-polyisoprene, exhibits a Tg of -73 °C [1]. This dramatic 75 °C increase dictates the material's phase behavior at room temperature, shifting it from a highly flexible elastomer to a plastic-like or high-damping material.

Evidence DimensionGlass transition temperature (Tg) of cis-homopolymer
Target Compound Data~2 °C (cis-polyDMB)
Comparator Or Baseline-73 °C (cis-polyisoprene)
Quantified Difference75 °C higher Tg for the 2,3-dimethyl-1,3-butadiene derived polymer
ConditionsDifferential scanning calorimetry (DSC) of bulk polymerized cis-isomers

Procurement teams sourcing monomers for high-damping rubber or hard-block segments in diblock copolymers cannot substitute isoprene, as it will fail to provide the required room-temperature rigidity.

Enhanced Nucleophilicity for Unactivated Cycloadditions

2,3-Dimethyl-1,3-butadiene demonstrates superior reactivity as an electron-rich diene in demanding cycloadditions compared to less substituted analogs. According to Mayr's nucleophilicity parameters (N), 2,3-dimethyl-1,3-butadiene possesses an N value of 1.17, which is higher than that of isoprene (N = 1.10) and substantially greater than the unsubstituted 1,3-butadiene (N = -0.87) [1]. This elevated nucleophilicity, driven by the electron-donating effect of the two methyl groups raising the HOMO energy level, enables this compound to successfully participate in catalytic asymmetric aza-Diels-Alder reactions with ketimines where simpler dienes exhibit poor conversion.

Evidence DimensionMayr nucleophilicity parameter (N)
Target Compound DataN = 1.17
Comparator Or BaselineN = 1.10 (isoprene) and N = -0.87 (1,3-butadiene)
Quantified Difference0.07 units higher than isoprene; 2.04 units higher than 1,3-butadiene
ConditionsKinetic evaluation of unactivated dienes in catalytic aza-Diels-Alder reactions

For synthetic chemists designing API precursors via [4+2] cycloadditions, this compound provides the necessary electronic activation to achieve high yields without requiring expensive, highly functionalized Danishefsky-type dienes.

Superior Random Copolymerization Kinetics with Styrene

In the synthesis of synthetic rubbers via emulsion polymerization at -18 °C, 2,3-dimethyl-1,3-butadiene exhibits highly favorable reactivity ratios when copolymerized with styrene. The reactivity ratio for 2,3-dimethyl-1,3-butadiene (r1) is 0.92, while styrene (r2) is 0.42. In comparison, the isoprene-styrene system yields an r1 of 1.30 and an r2 of 0.48 [1]. Because the r1 value of 2,3-dimethyl-1,3-butadiene is much closer to 1.0, the propagating polymer radical shows less preference for homopolymerization, resulting in a more statistically random and compositionally uniform copolymer chain than isoprene.

Evidence DimensionMonomer reactivity ratio (r1) with styrene
Target Compound Datar1 = 0.92
Comparator Or Baseliner1 = 1.30 (isoprene)
Quantified Difference0.38 units closer to ideal random copolymerization (r1 = 1.0) than isoprene
ConditionsEmulsion copolymerization with styrene at -18 °C

Process engineers can achieve more uniform compositional distribution in synthetic rubber formulations without relying on complex, continuous monomer-feeding strategies required for isoprene.

Energetic Suppression of Unwanted Diradical Polymerization

When reacting with electron-deficient dienophiles like acrylonitrile, dienes can undergo either a concerted Diels-Alder cycloaddition or a stepwise diradical pathway that often leads to unwanted copolymerization. Computational and kinetic studies reveal that for 2,3-dimethyl-1,3-butadiene, the concerted cycloaddition pathway is energetically favored over the diradical pathway by 2.5 kcal/mol [1]. The dual methyl substituents specifically lower the activation barrier for the concerted transition state, ensuring that the [4+2] cycloadduct remains the dominant product under standard thermal conditions, whereas less substituted dienes are more prone to yield complex mixtures.

Evidence DimensionActivation energy difference between concerted and diradical pathways
Target Compound DataConcerted pathway favored by 2.5 kcal/mol
Comparator Or BaselineStepwise diradical pathway (baseline)
Quantified Difference2.5 kcal/mol lower activation barrier for the concerted [4+2] cycloaddition
ConditionsReaction with acrylonitrile evaluated via B3LYP/6-31G(d) computational modeling and kinetic validation

This energetic preference minimizes yield-destroying side polymerizations during procurement-scale batch synthesis of cycloadducts, improving overall atom economy and purity.

Synthesis of Plastic-Rubber Diblock Copolymers

Directly leveraging its high Tg (approximately 2 °C for the cis-isomer), 2,3-dimethyl-1,3-butadiene is the monomer of choice for creating the crystalline or 'hard' block segments in advanced diblock copolymers (e.g., PDMB-b-PBD). It provides structural rigidity and distinct phase separation that isoprene (Tg -73 °C) cannot achieve at room temperature[1].

Catalytic Asymmetric Aza-Diels-Alder API Precursor Synthesis

Utilizing its elevated Mayr nucleophilicity (N = 1.17), this compound serves as an ideal unactivated, electron-rich diene for reacting with ketimines. It is procured when chemists need high regioselectivity and yield in complex [4+2] cycloadditions without incurring the high cost and instability associated with highly substituted Danishefsky-type dienes[2].

High-Damping Synthetic Rubber Formulations

Capitalizing on its near-ideal reactivity ratio with styrene (r1 = 0.92), 2,3-dimethyl-1,3-butadiene is procured for specialty emulsion polymerizations where a highly uniform, random compositional distribution is required to maximize the acoustic or mechanical damping properties of the resulting elastomer [3].

XLogP3

3.1

Boiling Point

68.8 °C

Melting Point

-76.0 °C

UNII

61TUU25HCO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

151.53 mmHg

Pictograms

Flammable

Flammable

Other CAS

513-81-5

Wikipedia

2,3-dimethyl-1,3-butadiene

General Manufacturing Information

1,3-Butadiene, 2,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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